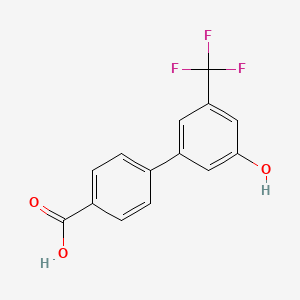
5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol (5-CFTP) is a synthetic compound with a wide range of applications in scientific research. It is a colorless, odorless, and non-toxic molecule with a molecular weight of 225.2 g/mol and a melting point of 166-168 °C. 5-CFTP is used in a variety of scientific experiments, such as enzymatic assays, protein studies, and biochemical assays. The compound has a number of advantageous properties, such as high solubility in organic solvents, low reactivity, and high selectivity. Additionally, 5-CFTP has been used in medicinal applications, such as the development of drugs, and in the synthesis of other compounds.
Scientific Research Applications
5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. The compound has been used in enzymatic assays to study the activity of enzymes, such as cytochrome P450. Additionally, 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95% has been used in protein studies, such as protein folding and protein-protein interactions. The compound has also been used in biochemical assays, such as enzyme-linked immunosorbent assays (ELISA) and fluorescence-based assays.
Mechanism of Action
The mechanism of action of 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is thought that the compound can interact with the active sites of enzymes and proteins, leading to changes in their activity and structure. Additionally, the compound may interact with other molecules in the vicinity, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, the compound has been shown to interact with enzymes and proteins in a variety of ways. For example, 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95% has been shown to inhibit the activity of cytochrome P450, an enzyme involved in drug metabolism. Additionally, the compound has been shown to interact with other molecules, such as DNA, leading to changes in their structure and function.
Advantages and Limitations for Lab Experiments
5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95% has a number of advantages for laboratory experiments. The compound is non-toxic and has a high solubility in organic solvents, which makes it easy to work with. Additionally, the compound is highly selective and has a low reactivity, which makes it ideal for use in a variety of scientific experiments. However, the compound is expensive and may not be suitable for some experiments.
Future Directions
There are a number of potential future directions for 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95%. The compound could be used in the development of new drugs, as it has been shown to interact with enzymes and proteins in a variety of ways. Additionally, the compound could be used in the synthesis of other compounds, such as polymers and nanomaterials. Finally, the compound could be used in the development of new biochemical assays and protein studies.
Synthesis Methods
5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol, 95% can be synthesized from the reaction of 3-cyano-2-fluorophenol with trifluoromethanesulfonic anhydride in the presence of N,N-dimethylformamide (DMF). This reaction yields a white crystalline product with a purity of 95%. The reaction is carried out at room temperature and is generally considered to be a simple and efficient method.
properties
IUPAC Name |
2-fluoro-3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4NO/c15-13-8(7-19)2-1-3-12(13)9-4-10(14(16,17)18)6-11(20)5-9/h1-6,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHLXBLHRKBCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686596 |
Source


|
| Record name | 2-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Cyano-2-fluorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261949-12-5 |
Source


|
| Record name | 2-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














